molecular formula C9H15N3O2S B583917 L-(+)-Ergothioneine-d3 CAS No. 1356933-89-5

L-(+)-Ergothioneine-d3

Cat. No. B583917
CAS RN: 1356933-89-5
M. Wt: 232.316
InChI Key: SSISHJJTAXXQAX-LNEZGBMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-(+)-Ergothioneine-d3 (ET-d3) is a naturally occurring amino acid derivative found in a variety of organisms, including bacteria, fungi, and plants. It is an essential amino acid for humans and is found in a variety of foods, including mushrooms, grains, and legumes. ET-d3 is a powerful antioxidant and has been used in a variety of scientific research applications to investigate its biochemical and physiological effects.

Scientific Research Applications

  • Safety Evaluation : L-(+)-Ergothioneine has been evaluated for its safety and found to be well-tolerated and non-mutagenic. A study conducted on Sprague Dawley rats revealed no adverse clinical, body weight/gain, food consumption and efficiency, clinical pathology, or histopathological changes associated with its administration. The nature-identical test substance, EGT+, was not mutagenic in a bacterial reverse mutation assay at plate concentrations of up to 5,000 μg/mL in the presence or absence of metabolic activation (Marone, Trampota & Weisman, 2016).

  • Synthesis and Biosynthesis : Improved chemical synthesis of ergothioneine and its biosynthetic pathway intermediates have been reported. This includes the preparation of stable isotopically labeled hercynine-d3, which is enzymatically transformed into L-(+)-Ergothioneine-d3. These developments are crucial for future studies involving ergothioneine (Khonde & Jardine, 2015).

  • Production via Fermentation : The engineering of yeast Saccharomyces cerevisiae for the production of L-(+)-Ergothioneine has been explored. This method offers a promising process for the biosynthetic production of ergothioneine, considering the GRAS (Generally Recognized as Safe) status of S. cerevisiae (van der Hoek et al., 2019).

  • Potential in Alzheimer’s Disease : L-ergothioneine has been investigated as a potent antioxidant with cytoprotective effects. A study reports the development of an [11C]-labeled ERGO PET radioligand to study its biodistribution and detect oxidative stress in vivo, specifically in the context of Alzheimer’s disease (Behof et al., 2022).

  • Role in Healthy Ageing and Disease Prevention : Ergothioneine is suggested to have critical roles in healthy ageing and the prevention of cardiometabolic disease, raising the question of whether it should be considered a conditionally essential micronutrient (Tian, Thorne & Moore, 2023).

  • Effect on Oxidative Damage in Organs : L-ergothioneine has shown potential in modulating oxidative damage in the kidney and liver, indicating its protective role against lipid peroxidation and conservation of endogenous antioxidants like glutathione and alpha-tocopherol (Deiana et al., 2004).

properties

IUPAC Name

5-[(2S)-2-carboxy-2-[dimethyl(trideuteriomethyl)azaniumyl]ethyl]-1H-imidazole-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSISHJJTAXXQAX-LNEZGBMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=C(N1)[S-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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